
7-Fluoro-8-hydroxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-8-hydroxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 4th position on the quinoline ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the fluorination of 8-hydroxyquinoline followed by carboxylation. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organometallic compounds under appropriate conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-8-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyl group at the 8th position allows it to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death. Additionally, the fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and increasing its efficacy .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the fluorine and carboxylic acid groups, making it less lipophilic and less effective in certain applications.
7-Fluoroquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its ability to chelate metal ions.
Quinoline-4-carboxylic acid: Lacks the fluorine and hydroxyl groups, affecting its biological activity and chemical reactivity
Uniqueness: 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and carboxylic acid) on the quinoline ring
Properties
Molecular Formula |
C10H6FNO3 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
7-fluoro-8-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13/h1-4,13H,(H,14,15) |
InChI Key |
ZMPCFOYRLHJAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



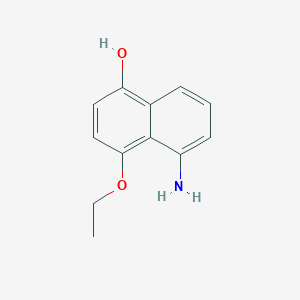
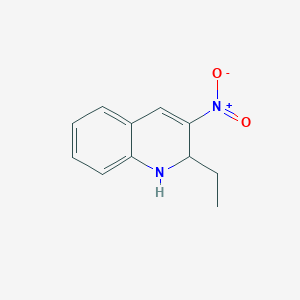
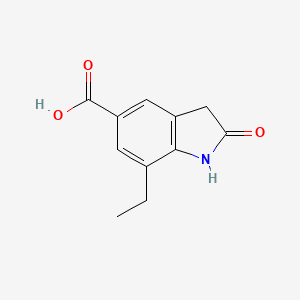
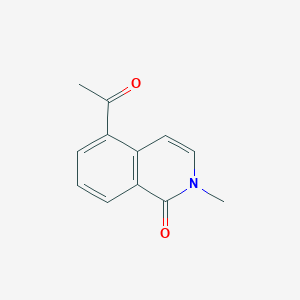

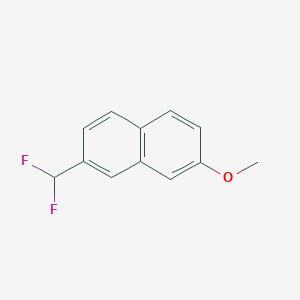

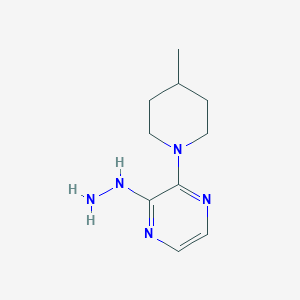

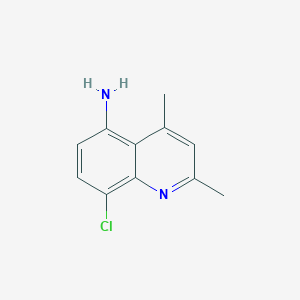

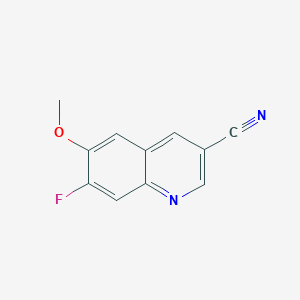
![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)
